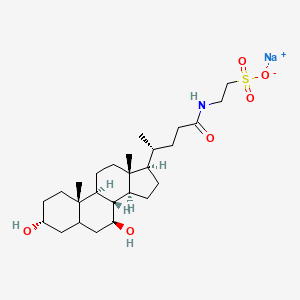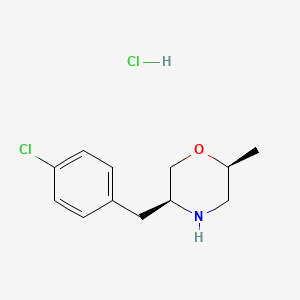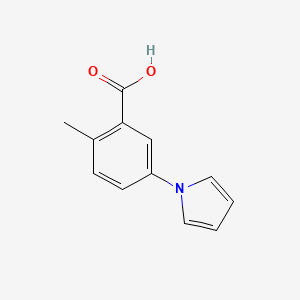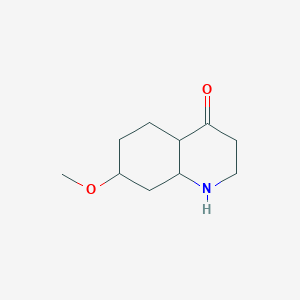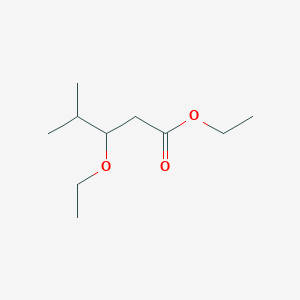
Ethyl 3-ethoxy-4-methylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-ethoxy-4-methylpentanoate is an organic compound with the molecular formula C10H20O3. It is an ester, characterized by its ethyl and ethoxy groups attached to a pentanoate backbone. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-ethoxy-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反应分析
Types of Reactions
Ethyl 3-ethoxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other alkoxides can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the substituent introduced, such as different esters or ethers.
科学研究应用
Ethyl 3-ethoxy-4-methylpentanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is utilized in the production of flavors, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 3-ethoxy-4-methylpentanoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, for example, esterases catalyze the hydrolysis of the ester bond, resulting in the formation of the corresponding acid and alcohol. The pathways involved in these reactions are typically specific to the enzyme and substrate involved.
相似化合物的比较
Ethyl 3-ethoxy-4-methylpentanoate can be compared with other esters such as ethyl acetate, ethyl butyrate, and ethyl 4-methylpentanoate. While these compounds share similar functional groups, this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other esters may not be as effective.
List of Similar Compounds
- Ethyl acetate
- Ethyl butyrate
- Ethyl 4-methylpentanoate
- Ethyl 2-methylpentanoate
属性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
ethyl 3-ethoxy-4-methylpentanoate |
InChI |
InChI=1S/C10H20O3/c1-5-12-9(8(3)4)7-10(11)13-6-2/h8-9H,5-7H2,1-4H3 |
InChI 键 |
UVYRKSCMTNTDFY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC(=O)OCC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



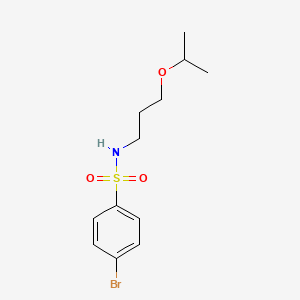

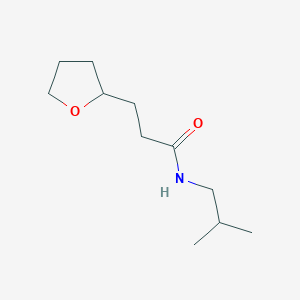
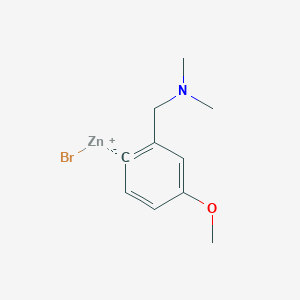
![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
![[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)

